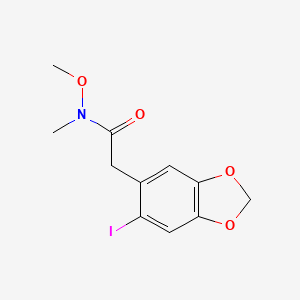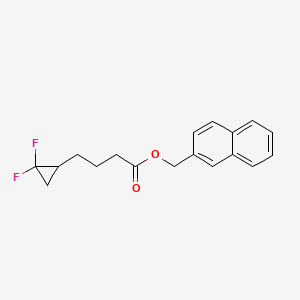![molecular formula C24H28O4S3 B12565386 5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 210473-92-0](/img/structure/B12565386.png)
5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine): is a complex organic compound that belongs to the family of thiophene derivatives. This compound is characterized by its unique structure, which includes a thienyl core substituted with octyl groups and two dihydrothieno[3,4-b][1,4]dioxine moieties. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated dihydrothieno[3,4-b][1,4]dioxine under palladium catalysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced thiophene derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated thiophenes, thiophene-amines, thiophene-thiols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of conjugated polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its derivatives have shown promise in antimicrobial and anticancer studies.
Medicine: The compound’s derivatives are investigated for their potential therapeutic applications, including as drug candidates for treating various diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as conductive polymers and sensors. Its ability to form stable films and coatings makes it valuable in electronic and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in charge transfer processes, making it effective in electronic applications. In biological systems, its derivatives can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative used.
Comparación Con Compuestos Similares
3,4-Ethylenedioxythiophene (EDOT): A widely used monomer in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Similar to EDOT but with sulfur atoms, offering different electronic properties.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A conductive polymer with applications in electronics and optoelectronics.
Uniqueness: 5,5’-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) stands out due to its unique combination of octylthiene and dihydrothieno[3,4-b][1,4]dioxine moieties. This structure imparts specific electronic and physical properties, making it suitable for specialized applications in advanced materials and electronic devices.
Propiedades
Número CAS |
210473-92-0 |
|---|---|
Fórmula molecular |
C24H28O4S3 |
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
5-[5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-3-octylthiophen-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C24H28O4S3/c1-2-3-4-5-6-7-8-16-13-19(23-20-17(14-29-23)25-9-11-27-20)31-22(16)24-21-18(15-30-24)26-10-12-28-21/h13-15H,2-12H2,1H3 |
Clave InChI |
HZFRXNDATFXWQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(SC(=C1)C2=C3C(=CS2)OCCO3)C4=C5C(=CS4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
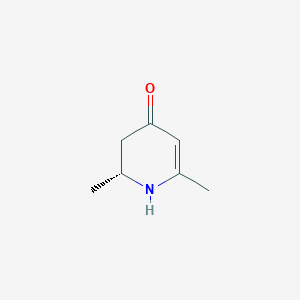
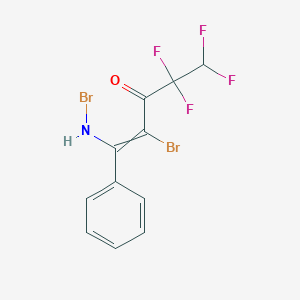
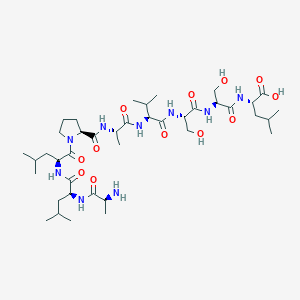
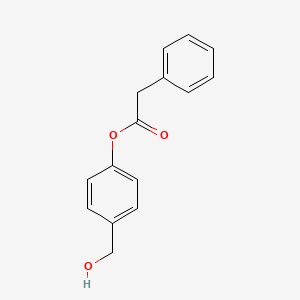


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![3-[(1-Butoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B12565354.png)
![[(2,2,3,3,4,4,5,5-Octafluoropentane-1-sulfonyl)methyl]benzene](/img/structure/B12565360.png)
